Core Scaffold Isomerism: 1,4-Benzoxazepine vs. 4,1-Benzoxazepine Ring Connectivity
The target compound possesses a 1,4-benzoxazepine ring system, which is isomeric to the extensively studied 4,1-benzoxazepine scaffold used in squalene synthase inhibitors like TAK-475 [1]. In the 4,1-series, potent inhibition of squalene synthase has been reported with IC50 values in the low nanomolar range for advanced leads [1]. While no direct head-to-head assay data for the target compound exists in public domains, the different arrangement of nitrogen and oxygen atoms in the 1,4- vs. 4,1-system is known to drastically alter molecular shape and electronic distribution, a concept supported by scaffold-hopping literature [2].
| Evidence Dimension | Molecular scaffold architecture and its effect on reported biological target engagement |
|---|---|
| Target Compound Data | 1,4-benzoxazepine core; no public IC50 data available for squalene synthase |
| Comparator Or Baseline | 4,1-benzoxazepine core (e.g., TAK-475 related series); IC50 < 10 nM against squalene synthase |
| Quantified Difference | Qualitative difference in ring connectivity; quantitative difference unavailable |
| Conditions | Comparison of chemical scaffolds; biological activity from published medicinal chemistry literature |
Why This Matters
If the intended target does not tolerate changes in heteroatom positioning, this scaffold isomerism alone justifies the selection of the 1,4-benzoxazepine variant over widely available 4,1-analogs.
- [1] Miki, T., Kori, M., Mabuchi, H., Banno, H., Tozawa, R., Nakamura, M., Itokawa, S., Sugiyama, Y., & Yukimasa, H. (2002). Novel 4,1-benzoxazepine derivatives with potent squalene synthase inhibitory activities. Bioorganic & Medicinal Chemistry, 10(2), 457-470. View Source
- [2] Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold-hopping approaches. Drug Discovery Today, 17(7-8), 310-324. View Source
